6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine
Description
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl-[6-(dimethylamino)pyridazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-16(2)12-8-7-11(14-15-12)13(18)17-9-3-4-10(17)6-5-9/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHBJQKUEMUCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2C3CCC2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine is a member of the azabicyclic class of compounds, which has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 246.31 g/mol
- IUPAC Name : this compound
Receptor Interactions
Research indicates that compounds derived from the azabicyclo[2.2.1] framework often exhibit significant binding affinity for sigma receptors, particularly the σ(2) subtype. A study highlighted that modifications to the N-substituents can enhance selectivity and affinity for these receptors, which are implicated in various neurological conditions and may play a role in pain modulation and neuroprotection .
| Substituent Type | Binding Affinity (Ki) | Receptor Type |
|---|---|---|
| Arylalkyl | Low nanomolar | σ(2) |
| Alicyclic | High nanomolar | σ(1) |
Pharmacological Effects
The pharmacological profile of this compound includes potential effects on:
- Cognitive Function : Preliminary studies suggest that this compound may enhance cognitive performance in animal models by modulating neurotransmitter systems.
- Pain Management : Its sigma receptor activity indicates potential analgesic properties, making it a candidate for further investigation in pain relief therapies.
Case Study 1: Cognitive Enhancement
In a study involving rodents, administration of the compound was associated with improved performance in maze tests, suggesting enhanced memory and learning capabilities . The mechanism was hypothesized to involve modulation of cholinergic pathways.
Case Study 2: Analgesic Properties
Another study evaluated the analgesic effects of this compound in a formalin-induced pain model. Results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential as an analgesic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrolytic Stability
The compound exhibits exceptional resistance to base-catalyzed hydrolysis compared to monocyclic and other bicyclic amides. Kinetic studies under pseudo-first-order conditions (70°C, NaOH/MeOH or dioxane/D₂O) revealed the following reactivity trends: Reaction Rates:
| Compound Class | Relative Reactivity |
|---|---|
| Azetidine amides (2a) | Highest |
| Pyrrolidine amides (3a) | Moderate |
| 7-Azabicyclo[2.2.1]heptane (4a) | Low |
| Bridgehead-substituted (5a) | Lowest |
The 7-azabicyclo[2.2.1]heptane scaffold’s pyramidalized nitrogen destabilizes the tetrahedral intermediate in hydrolysis, as confirmed by DFT calculations . This stability is critical for applications in aqueous environments, such as peptide mimics or drug candidates.
Photostability in Fluorophores
When substituted into fluorophores (e.g., rhodamine derivatives), the 7-azabicyclo[2.2.1]heptane group outperforms traditional N,N-dialkylamino auxochromes. Key comparisons include:
| Property | Tetramethylsulforhodamine (TMSR) | 7-Azabicycloheptane Derivative (221SR) |
|---|---|---|
| Fluorescence Quantum Yield (Φ) | 0.65 (20°C) → 0.38 (60°C) | 0.95 (20–60°C) |
| Fluorescence Lifetime (τ) | 2.8 → 1.7 ns (20→60°C) | 3.8 → 3.9 ns (20→60°C) |
| Photostability | Moderate | 5× higher resistance to photobleaching |
The rigid bicyclic structure suppresses twisted intramolecular charge transfer (TICT), reducing photodegradation .
Conformational Control in Peptides
Unlike flexible amines (e.g., pyrrolidine), the 7-azabicyclo[2.2.1]heptane group enforces specific secondary structures:
- β-Strand Stabilization: Adjacent α-amino acids adopt extended conformations without hydrogen bonding, as shown in spectroscopic studies .
- Helical Structures : Homooligomers of β-proline mimics derived from this scaffold maintain helicity in diverse solvents (water, cyclohexane) .
Comparatively, azetidine-based amides lack this rigidity, while bridgehead-substituted derivatives (5a) exhibit excessive steric hindrance, limiting versatility .
Reactivity as NO/NO⁺ Donors
N-Nitroso derivatives of 7-azabicyclo[2.2.1]heptane undergo heterolytic N–NO bond cleavage due to reduced resonance stabilization (pyramidalization) and angle strain. This contrasts with planar N-nitrosamines (e.g., pyrrolidine nitrosamines), which favor homolytic cleavage. Key
| Property | 7-Azabicycloheptane N-Nitrosamine | Pyrrolidine N-Nitrosamine |
|---|---|---|
| N–NO Bond Cleavage Mechanism | Heterolytic | Homolytic |
| Rotational Barrier (ΔG‡) | 8–10 kcal/mol | >15 kcal/mol |
| NO Release Efficiency | High (controlled) | Low (uncontrolled) |
Comparison with Other Bicyclic Amines
| Compound | Key Features | Limitations |
|---|---|---|
| Epibatidine | Chloropyridyl substituent; analgesic activity | High toxicity; limited stability |
| ABT-418 Analogues | Conformationally restricted nicotinic receptor ligands | Complex synthesis; lower solubility |
| 3-Oxa-6-azabicyclo[3.1.1] | Oxygen substitution alters electronic properties | Reduced hydrolytic stability |
The 7-azabicyclo[2.2.1]heptane scaffold balances stability, synthetic accessibility, and functional versatility, making it superior for diverse applications .
Q & A
Basic: What are the optimal synthetic routes for 6-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylpyridazin-3-amine, and what challenges arise in achieving high yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of azabicyclo precursors and coupling with pyridazine derivatives. For example, analogous azabicyclo compounds are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce aryl/heteroaryl groups, followed by carbonylative coupling for amide bond formation . Key challenges include:
- Stereochemical control : The bicyclo[2.2.1]heptane system requires precise reaction conditions to maintain structural integrity.
- Purification : Intermediate byproducts (e.g., unreacted boronic acids or Pd residues) necessitate chromatographic or recrystallization methods .
- Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction efficiency, while temperature gradients mitigate decomposition .
Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the azabicyclo core (e.g., distinct shifts for bridgehead protons at δ 3.5–4.5 ppm) and pyridazine substituents (aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] signals) and fragmentation patterns .
- Infrared (IR) spectroscopy : Stretching vibrations for carbonyl (1650–1750 cm) and amine groups (3300–3500 cm) confirm functional groups .
Advanced: How does the azabicyclo[2.2.1]heptane moiety influence the compound’s binding affinity in target proteins?
Answer:
The bicyclo system imposes conformational rigidity, enhancing entropic favorability during ligand-receptor interactions. For example:
- Steric complementarity : The fused ring system mimics natural substrates (e.g., enzyme active sites), as seen in analogous azabicyclo inhibitors targeting bacterial biotin carboxylase .
- Hydrophobic interactions : The bicyclo structure increases lipophilicity, improving membrane permeability in cell-based assays .
Comparative studies with non-bicyclic analogs show a 5–10× increase in binding affinity due to reduced rotational freedom .
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Answer:
- Standardized assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can skew IC values. Replicate experiments under controlled parameters .
- Purity validation : HPLC or LCMS analysis (≥95% purity) ensures impurities (e.g., unreacted intermediates) do not artifactually modulate activity .
- Meta-analysis : Cross-referencing datasets from orthogonal assays (e.g., enzymatic vs. cellular inhibition) clarifies mechanistic inconsistencies .
Basic: What are the key intermediates in the synthesis, and how are they optimized?
Answer:
- Azabicyclo precursor : 7-Azabicyclo[2.2.1]heptane derivatives are synthesized via intramolecular cyclization of amino-alcohols under acidic conditions .
- Pyridazine-3-amine : Prepared via nucleophilic substitution of pyridazine halides with dimethylamine, optimized using excess amine (2–3 eq.) in DMF at 80°C .
- Coupling step : Carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) between the bicyclo carbonyl and pyridazine amine, with yields improved by inert atmospheres .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic stability .
- QSAR models : Regression analysis of logP, polar surface area, and hydrogen-bond donors correlates with bioavailability (e.g., Rule of Five compliance) .
- MD simulations : Assess solvation dynamics and membrane permeation rates, validated against experimental Caco-2 permeability data .
Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition efficacy?
Answer:
- Fluorescence-based assays : Measure IC using fluorogenic substrates (e.g., 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin) .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (k/k) for target enzymes .
- Thermal shift assays : Monitor protein denaturation temperatures to infer ligand stabilization effects .
Basic: What are common impurities formed during synthesis, and how are they identified?
Answer:
- Unreacted intermediates : Azabicyclo alcohols or pyridazine halides detected via TLC (R discrepancies) or LCMS .
- Diastereomers : Chiral HPLC separates enantiomers of the bicyclo system (e.g., CHIRALPAK® columns) .
- Pd residues : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal contaminants from coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
